3-((Thiazol-5-ylmethyl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Thiazol-5-ylmethyl)amino)propan-1-ol is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This compound is characterized by the presence of a thiazole ring attached to a propanol chain via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Thiazol-5-ylmethyl)amino)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate amines and alcohols. One common method involves the reaction of thiazole-5-carboxaldehyde with 3-aminopropan-1-ol under mild conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((Thiazol-5-ylmethyl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of N-substituted thiazole derivatives.
Scientific Research Applications
3-((Thiazol-5-ylmethyl)amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 3-((Thiazol-5-ylmethyl)amino)propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Its combination of a thiazole ring with an amino-propanol chain allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-(1,3-thiazol-5-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c10-3-1-2-8-4-7-5-9-6-11-7/h5-6,8,10H,1-4H2 |
InChI Key |
VFQPFGUNLHCZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.